molecular formula C17H13FN2O B12473333 2,3-dihydroindol-1-yl-(5-fluoro-1H-indol-2-yl)methanone CAS No. 902032-56-8

2,3-dihydroindol-1-yl-(5-fluoro-1H-indol-2-yl)methanone

Katalognummer: B12473333
CAS-Nummer: 902032-56-8
Molekulargewicht: 280.30 g/mol
InChI-Schlüssel: BVOPYZLUOONHCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE is a compound that belongs to the indole family, which is known for its versatile and biologically active nitrogen-based heterocyclic structures. Indole derivatives are widely used in the synthesis of various organic compounds due to their significant biological and pharmaceutical activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE typically involves multicomponent reactions, which are efficient for creating complex molecules. One common method involves the cyclocondensation reaction of 1-methyl-1H-indol-2-ol with substituted arenes and cyanoacetamide in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole derivatives with ketone or aldehyde groups, while reduction could produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-DIHYDROINDOLE-1-CARBONYL: A related compound with similar structural features.

    5-FLUORO-1H-INDOLE: Another indole derivative with fluorine substitution.

Uniqueness

2-(2,3-DIHYDROINDOLE-1-CARBONYL)-5-FLUORO-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

902032-56-8

Molekularformel

C17H13FN2O

Molekulargewicht

280.30 g/mol

IUPAC-Name

2,3-dihydroindol-1-yl-(5-fluoro-1H-indol-2-yl)methanone

InChI

InChI=1S/C17H13FN2O/c18-13-5-6-14-12(9-13)10-15(19-14)17(21)20-8-7-11-3-1-2-4-16(11)20/h1-6,9-10,19H,7-8H2

InChI-Schlüssel

BVOPYZLUOONHCE-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(N3)C=CC(=C4)F

Löslichkeit

1.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.